molecular formula C11H15Cl2NO B15339972 4-Butoxy-3,5-dichlorobenzylamine

4-Butoxy-3,5-dichlorobenzylamine

Cat. No.: B15339972
M. Wt: 248.15 g/mol
InChI Key: DJIDKOICSYKQLM-UHFFFAOYSA-N
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Description

4-Butoxy-3,5-dichlorobenzylamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a butoxy group and two chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3,5-dichlorobenzylamine typically involves the reaction of 3,5-dichlorobenzylamine with butyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the substitution of the hydrogen atom on the amine group with the butoxy group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3,5-dichlorobenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Butoxy-3,5-dichlorobenzylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Butoxy-3,5-dichlorobenzylamine involves its interaction with specific molecular targets. The butoxy group and chlorine atoms play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    3,5-Dichlorobenzylamine: Shares the dichlorobenzylamine core but lacks the butoxy group.

    4-Methoxy-3,5-dichlorobenzylamine: Similar structure with a methoxy group instead of a butoxy group.

    4-Ethoxy-3,5-dichlorobenzylamine: Contains an ethoxy group in place of the butoxy group.

Uniqueness: 4-Butoxy-3,5-dichlorobenzylamine is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

(4-butoxy-3,5-dichlorophenyl)methanamine

InChI

InChI=1S/C11H15Cl2NO/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-6H,2-4,7,14H2,1H3

InChI Key

DJIDKOICSYKQLM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)CN)Cl

Origin of Product

United States

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